Cas no 1807221-30-2 (Ethyl 5-chloro-2-nitropyridine-4-acetate)
Ethyl 5-chloro-2-nitropyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-2-nitropyridine-4-acetate
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- Inchi: 1S/C9H9ClN2O4/c1-2-16-9(13)4-6-3-8(12(14)15)11-5-7(6)10/h3,5H,2,4H2,1H3
- InChI Key: AROUYMTZCXGTLK-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1CC(=O)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 269
- XLogP3: 1.8
- Topological Polar Surface Area: 85
Ethyl 5-chloro-2-nitropyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009003-250mg |
Ethyl 5-chloro-2-nitropyridine-4-acetate |
1807221-30-2 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029009003-1g |
Ethyl 5-chloro-2-nitropyridine-4-acetate |
1807221-30-2 | 95% | 1g |
$3,039.75 | 2022-03-31 |
Ethyl 5-chloro-2-nitropyridine-4-acetate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Ethyl 5-chloro-2-nitropyridine-4-acetate
Ethyl 5-chloro-2-nitropyridine-4-acetate (CAS No. 1807221-30-2)
Ethyl 5-chloro-2-nitropyridine-4-acetate, with the CAS number 1807221-30-2, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. The molecule consists of a pyridine ring substituted with a nitro group at position 2, a chlorine atom at position 5, and an ethyl acetate group at position 4. These substituents contribute to its distinct chemical reactivity and biological activity.
Recent studies have highlighted the importance of Ethyl 5-chloro-2-nitropyridine-4-acetate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The nitro group at position 2 plays a crucial role in modulating the compound's electronic properties, making it an attractive candidate for further exploration in medicinal chemistry.
The synthesis of Ethyl 5-chloro-2-nitropyridine-4-acetate involves a multi-step process that typically begins with the nitration of pyridine derivatives. The introduction of the chlorine atom at position 5 is achieved through electrophilic substitution reactions, while the ethyl acetate group is introduced via acetylation. These steps are carefully optimized to ensure high yields and purity, which are critical for downstream applications.
In terms of physical properties, Ethyl 5-chloro-2-nitropyridine-4-acetate is a crystalline solid with a melting point of approximately 160°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for characterizing the compound and ensuring its quality for use in research and development.
One of the most promising applications of Ethyl 5-chloro-2-nitropyridine-4-acetate lies in its potential as an intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a starting material for the development of novel kinase inhibitors, which are critical targets in cancer therapy. The presence of both nitro and chlorine substituents provides opportunities for further functionalization, enabling the creation of diverse chemical libraries for drug screening.
Moreover, Ethyl 5-chloro-2-nitropyridine-4-acetate has been investigated for its role in agrochemical applications. Its ability to inhibit specific enzymes involved in plant growth regulation has led to exploratory studies on its potential as a herbicide or fungicide. However, further research is required to fully understand its efficacy and environmental impact before it can be commercialized for agricultural use.
In conclusion, Ethyl 5-chloro-2-nitropyridine-4-acetate (CAS No. 1807221-30-2) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as an important tool for researchers aiming to develop innovative solutions in drug discovery and chemical synthesis.
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